![molecular formula C10H14N5O7P B1266859 [2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate CAS No. 81012-86-4](/img/structure/B1266859.png)
[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
描述
[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate, also known as adenosine monophosphate (AMP), is a nucleotide that plays a crucial role in cellular metabolism. It is a component of RNA and is involved in energy transfer within cells through its conversion to adenosine triphosphate (ATP) and adenosine diphosphate (ADP).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate typically involves the phosphorylation of adenosine. This can be achieved through various chemical methods, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylated product.
Industrial Production Methods
Industrial production of this compound often involves enzymatic methods due to their specificity and efficiency. Enzymes such as adenosine kinase can catalyze the phosphorylation of adenosine to produce AMP. This method is advantageous as it operates under mild conditions and produces fewer by-products compared to chemical synthesis.
化学反应分析
Types of Reactions
[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form inosine monophosphate (IMP).
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiol compounds under basic conditions.
Major Products
Oxidation: Inosine monophosphate (IMP) is a major product.
Substitution: Various substituted nucleotides depending on the nucleophile used.
科学研究应用
[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleotides and nucleosides.
Biology: Plays a role in cellular signaling and energy transfer.
Medicine: Investigated for its potential in treating metabolic disorders and as a biomarker for certain diseases.
Industry: Used in the production of nucleotide-based pharmaceuticals and as a supplement in cell culture media.
作用机制
The mechanism of action of [2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate involves its conversion to ATP and ADP, which are essential for energy transfer in cells. It acts on various molecular targets, including enzymes involved in metabolic pathways such as glycolysis and the citric acid cycle. The compound also participates in signal transduction pathways by acting as a secondary messenger.
相似化合物的比较
Similar Compounds
- Adenosine diphosphate (ADP)
- Adenosine triphosphate (ATP)
- Inosine monophosphate (IMP)
Comparison
Compared to ADP and ATP, [2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate has a single phosphate group, making it less energy-rich but still crucial for cellular metabolism. Unlike IMP, which is an intermediate in purine metabolism, AMP is directly involved in energy transfer and signal transduction.
Conclusion
This compound is a vital nucleotide with diverse roles in cellular metabolism, scientific research, and industrial applications. Its unique properties and functions make it an essential compound in various fields of study.
属性
IUPAC Name |
[2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(22-23(18,19)20)6(17)4(1-16)21-10/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFHPFSBQFLLSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10292419 | |
| Record name | 2'-Adenylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81012-86-4 | |
| Record name | 2'-Adenylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


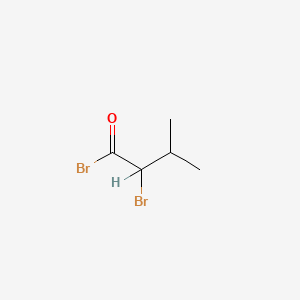
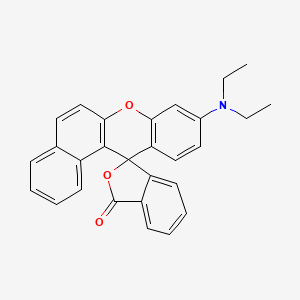
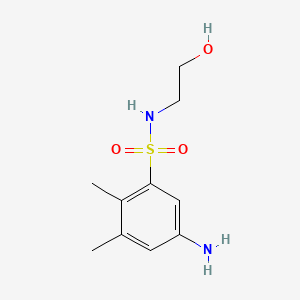
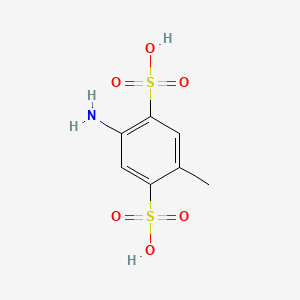
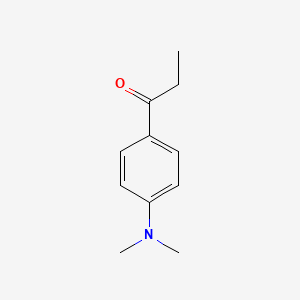
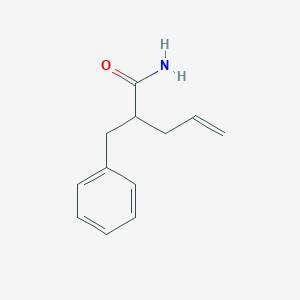
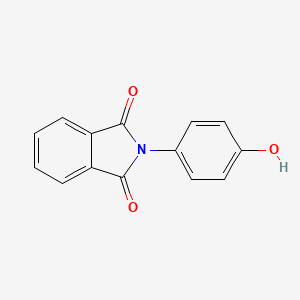
![2-[(4-Tert-butylphenyl)sulfanyl]acetic acid](/img/structure/B1266791.png)
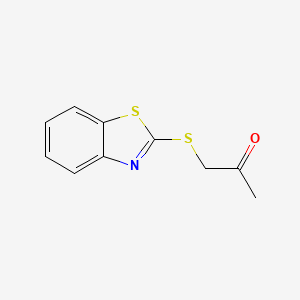


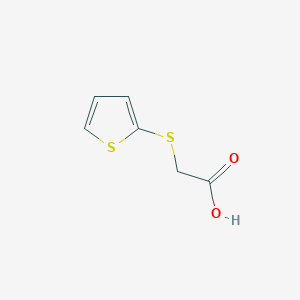
![6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1266797.png)

